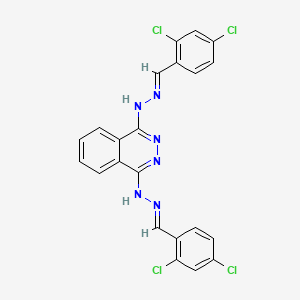![molecular formula C6H10N4O2 B12906309 N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide CAS No. 137655-71-1](/img/structure/B12906309.png)
N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an isopropylamino group and a formamide group attached to the oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide typically involves the formylation of an amine precursor. One common method is the reaction of an appropriate amine with formic acid or a formylating agent under controlled conditions. For instance, the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst has been reported to promote the N-formylation of various amines . Another approach involves the use of metal nitrides as nitrogen sources to produce formamide under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide may involve large-scale formylation processes using efficient catalysts and optimized reaction conditions. The choice of catalyst and reaction parameters can significantly impact the yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance production efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide involves its interaction with molecular targets and pathways within biological systems The compound may act by binding to specific receptors or enzymes, thereby modulating their activity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylformamide (DMF): A widely used solvent with similar formamide functionality.
N,N-Dimethylacetamide (DMAc): Another solvent with comparable properties.
Formamidine derivatives: Compounds with similar formylation chemistry.
Uniqueness
N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide stands out due to its unique oxadiazole ring structure combined with the isopropylamino and formamide groups
Eigenschaften
CAS-Nummer |
137655-71-1 |
|---|---|
Molekularformel |
C6H10N4O2 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
N-[4-(propan-2-ylamino)-1,2,5-oxadiazol-3-yl]formamide |
InChI |
InChI=1S/C6H10N4O2/c1-4(2)8-6-5(7-3-11)9-12-10-6/h3-4H,1-2H3,(H,8,10)(H,7,9,11) |
InChI-Schlüssel |
GLODJDMQDKUJDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=NON=C1NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







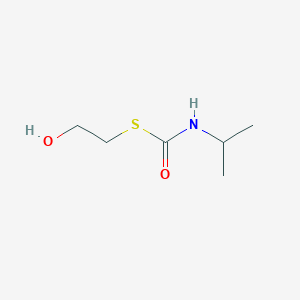

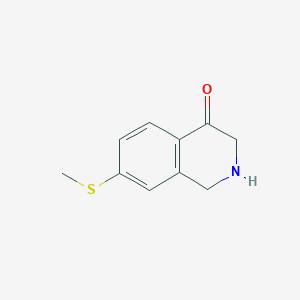
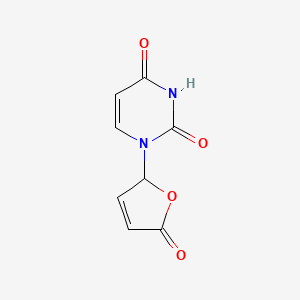
![2H-Azuleno[1,2-c]pyrrole](/img/structure/B12906269.png)
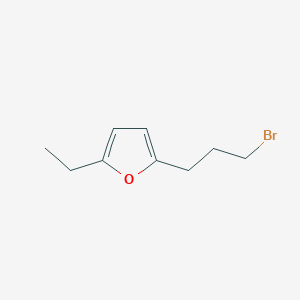
![3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12906275.png)
![2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B12906294.png)
